Class IIa HDAC4/5/7/9 Inhibitory Potency: CHDI-390576 vs. TMP195 Cross-Study Comparison
CHDI-390576 demonstrates nanomolar potency across all four class IIa HDAC isoforms, with IC50 values of 54 nM (HDAC4), 60 nM (HDAC5), 31 nM (HDAC7), and 50 nM (HDAC9) [1]. TMP195, a structurally distinct trifluoromethyl-oxadiazole class IIa inhibitor, exhibits IC50 values of 59 nM (HDAC4), 60 nM (HDAC5), 26 nM (HDAC7), and 15 nM (HDAC9) [2]. While TMP195 shows approximately 2-fold higher potency against HDAC9 and comparable activity against HDAC7, CHDI-390576 maintains a more balanced pan-class IIa inhibition profile with a narrower potency range across isoforms (31-60 nM vs. 15-60 nM for TMP195).
| Evidence Dimension | IC50 for class IIa HDAC isoforms |
|---|---|
| Target Compound Data | HDAC4: 54 nM; HDAC5: 60 nM; HDAC7: 31 nM; HDAC9: 50 nM |
| Comparator Or Baseline | TMP195: HDAC4 59 nM; HDAC5 60 nM; HDAC7 26 nM; HDAC9 15 nM |
| Quantified Difference | TMP195 ~2× more potent on HDAC9; CHDI-390576 ~1.2× more potent on HDAC4; both similar on HDAC5/7 |
| Conditions | Recombinant HDAC enzymatic assays (fluorogenic substrate) |
Why This Matters
Procurement decisions depend on whether the experimental objective requires a balanced pan-class IIa inhibitor (CHDI-390576) or one with enhanced HDAC9 potency (TMP195).
- [1] Stott AJ, Maillard MC, Beaumont V, et al. Development and characterization of a CNS-penetrant benzhydryl hydroxamic acid class IIa histone deacetylase inhibitor. Bioorg Med Chem Lett. 2019;29(1):83-88. View Source
- [2] Lobera M, Madauss KP, Pohlhaus DT, et al. Selective class IIa histone deacetylase inhibition via a nonchelating zinc-binding group. Nat Chem Biol. 2013;9(5):319-325. View Source
